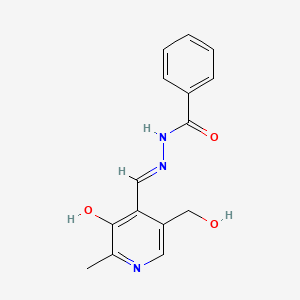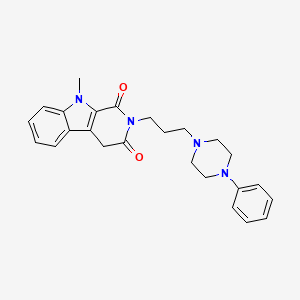
6'-(Diethylamino)-2'-(dioctylamino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom, creating a three-dimensional structure. The presence of diethylamino and dioctylamino groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multiple steps, starting with the preparation of the isobenzofuran and xanthene precursors. These precursors are then subjected to a series of reactions, including alkylation and spirocyclization, to form the final compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes and structures.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6’-(Diethylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3’-yl b-D-glucopyranoside
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 3’,6’-diamino-3-oxo-
Uniqueness
Compared to similar compounds, 6’-(Diethylamino)-2’-(dioctylamino)spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its dual amino functional groups, which enhance its reactivity and versatility in various applications. The spiro linkage also contributes to its unique three-dimensional structure, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
54574-07-1 |
|---|---|
Molecular Formula |
C40H54N2O3 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(dioctylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H54N2O3/c1-5-9-11-13-15-19-27-42(28-20-16-14-12-10-6-2)31-24-26-37-36(29-31)40(34-22-18-17-21-33(34)39(43)45-40)35-25-23-32(30-38(35)44-37)41(7-3)8-4/h17-18,21-26,29-30H,5-16,19-20,27-28H2,1-4H3 |
InChI Key |
SAGNMSDKVIHAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


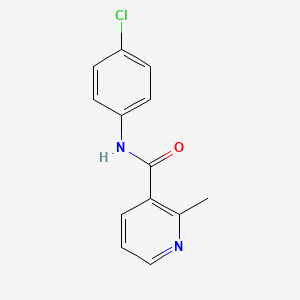
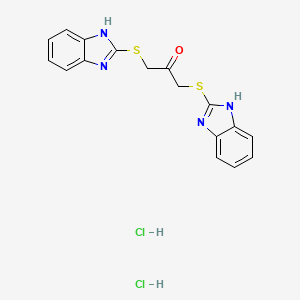
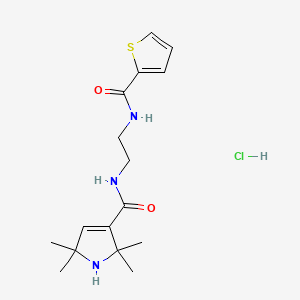
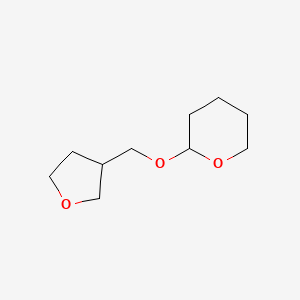
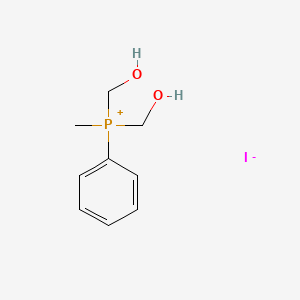
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)


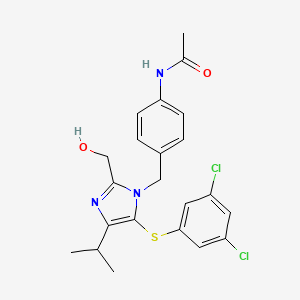
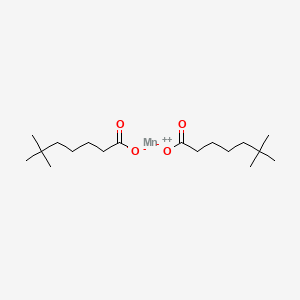
![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
